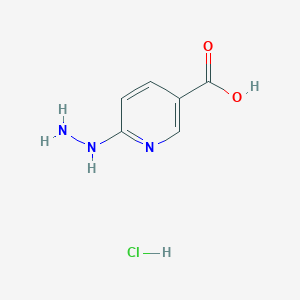
N-Butyl-N-methylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-methylcarbamoyl chloride: is an organic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a member of the carbamoyl chloride family, which are important intermediates in organic synthesis. This compound is typically used in the preparation of various carbamates and ureas, which have applications in pharmaceuticals, agriculture, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction with Phosgene: One common method for synthesizing N-Butyl-N-methylcarbamoyl chloride involves the reaction of N-butyl-N-methylamine with phosgene (COCl2).
Alternative Methods: Other methods include the use of diphosgene or triphosgene as safer alternatives to phosgene.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions with phosgene or its derivatives. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of impurities .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-Butyl-N-methylcarbamoyl chloride readily undergoes nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and phenols to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form N-butyl-N-methylcarbamate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and phenols are commonly used nucleophiles in substitution reactions.
Major Products:
Carbamates: Formed by the reaction with alcohols or phenols.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Carbamates and Ureas: N-Butyl-N-methylcarbamoyl chloride is widely used in the synthesis of carbamates and ureas, which are important intermediates in organic synthesis.
Biology and Medicine:
Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, including those with potential therapeutic applications.
Industry:
Agricultural Chemicals: It is used in the production of pesticides and herbicides.
Mecanismo De Acción
Mechanism: N-Butyl-N-methylcarbamoyl chloride exerts its effects primarily through nucleophilic substitution reactions. The carbonyl carbon in the carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of carbamates or ureas, depending on the nucleophile involved .
Molecular Targets and Pathways: The compound targets nucleophilic sites in various molecules, facilitating the formation of new chemical bonds and the synthesis of complex organic compounds .
Comparación Con Compuestos Similares
Dimethylcarbamoyl chloride: Similar in structure but with two methyl groups instead of a butyl and a methyl group.
Diethylcarbamoyl chloride: Contains two ethyl groups instead of a butyl and a methyl group.
Uniqueness: N-Butyl-N-methylcarbamoyl chloride is unique due to its specific combination of a butyl and a methyl group, which imparts distinct reactivity and properties compared to other carbamoyl chlorides .
Propiedades
IUPAC Name |
N-butyl-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-4-5-8(2)6(7)9/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGVIQWWXDOWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39214-35-2 |
Source


|
| Record name | N-butyl-N-methylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2769312.png)

![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)



![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/new.no-structure.jpg)


![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)
![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)
